
5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole: is a heterocyclic organic compound that contains both chlorine and methyl groups attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the chlorination of 4-(chloromethyl)-1-methyl-1H-pyrazole. One common method includes the reaction of 4-(chloromethyl)-1-methyl-1H-pyrazole with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds with the substitution of a hydrogen atom by a chlorine atom at the 5-position of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar chlorination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of chlorinating agents and the potential release of hazardous by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidation of the methyl group can lead to the formation of corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) can be used under mild conditions.
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Major Products:
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyrazole carboxylic acids.
Reduction: Formation of 5-methyl-4-(methyl)-1-methyl-1H-pyrazole.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds. It serves as a building block for the development of new materials with specific properties.
Biology and Medicine: In medicinal chemistry, derivatives of 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole are explored for their potential as antimicrobial, antifungal, and anticancer agents. The presence of chlorine and methyl groups can enhance the biological activity of these derivatives.
Industry: The compound finds applications in the agrochemical industry as a precursor for the synthesis of pesticides and herbicides. It is also used in the development of new polymers and resins with improved thermal and chemical stability.
Mecanismo De Acción
The mechanism of action of 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole and its derivatives often involves the interaction with specific molecular targets such as enzymes or receptors. The chlorine atoms can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. The methyl groups can enhance the lipophilicity of the compound, facilitating its penetration into biological membranes.
Comparación Con Compuestos Similares
4-Chloro-1-methyl-1H-pyrazole: Lacks the chloromethyl group, leading to different reactivity and applications.
5-Chloro-1-methyl-1H-pyrazole: Lacks the chloromethyl group, affecting its chemical properties and biological activity.
4-(Chloromethyl)-1-methyl-1H-pyrazole: Lacks the chlorine atom at the 5-position, resulting in different chemical behavior.
Uniqueness: The presence of both chlorine and chloromethyl groups in 5-Chloro-4-(chloromethyl)-1-methyl-1H-pyrazole provides a unique combination of reactivity and biological activity
Propiedades
Fórmula molecular |
C5H6Cl2N2 |
|---|---|
Peso molecular |
165.02 g/mol |
Nombre IUPAC |
5-chloro-4-(chloromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-5(7)4(2-6)3-8-9/h3H,2H2,1H3 |
Clave InChI |
IMHWSGGXNRFXFM-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C=N1)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-ol](/img/structure/B12969007.png)
![5'-Chlorospiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B12969015.png)
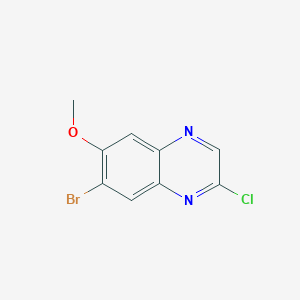
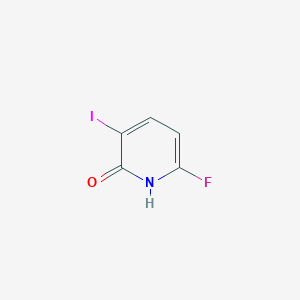
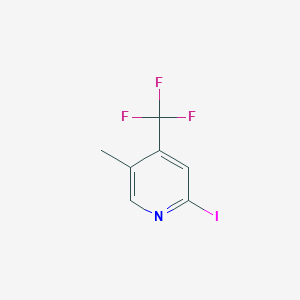
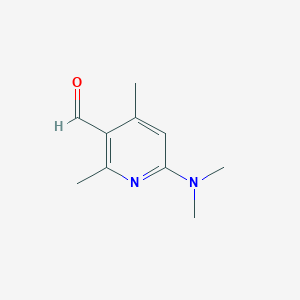
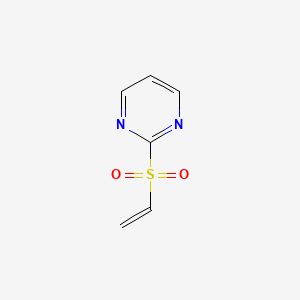
![5-Hydroxy-5H,7H-furo[3,4-B]pyridin-7-one](/img/structure/B12969048.png)
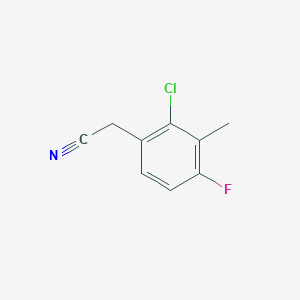
![tert-Butyl 3-methyl-1H-pyrazolo[4,3-b]pyridine-1-carboxylate](/img/structure/B12969073.png)
![(4,6,7,8-Tetrahydro-1H-oxepino[3,4-d][1,2,3]triazol-6-yl)methanol](/img/structure/B12969087.png)
![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)


